molecular formula C13H17IN2O3 B14855753 Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate

Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate

Cat. No.: B14855753
M. Wt: 376.19 g/mol
InChI Key: CHOVKOLYGNDTAG-UHFFFAOYSA-N
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Description

Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate is an organic compound that features a tert-butyl group, an acetyl group, an iodine atom, and a pyridine ring

Properties

Molecular Formula

C13H17IN2O3

Molecular Weight

376.19 g/mol

IUPAC Name

tert-butyl N-[(4-acetyl-6-iodopyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H17IN2O3/c1-8(17)9-5-10(16-11(14)6-9)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18)

InChI Key

CHOVKOLYGNDTAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate typically involves multiple steps. One common method includes the iodination of a pyridine derivative, followed by the introduction of the acetyl group and the tert-butyl carbamate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-butyl (4-acetyl-6-iodopyridin-2-YL)methylcarbamate include:

  • Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
  • Tert-butyl (substituted benzamido)phenylcarbamate derivatives

Uniqueness

This compound is unique due to the presence of the iodine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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